Lipophilicity_Differentiation_LogP_Comparison_with_Valine_and_Propionic_Acid_Analogs
2-(Naphthalene-2-sulfonylamino)butyric acid exhibits an intermediate lipophilicity (XLogP3=2.7, or LogP=3.45 from Chemsrc) that distinguishes it from its closest naphthalene-2-sulfonamide amino acid analogs. The shorter propionic acid analog (CAS 100394-14-7) has a lower LogP (3.06), while the more sterically hindered D-valine analog (CAS 182227-17-4) has a higher LogP (3.70) [1]. This quantitative ordering allows researchers to select the butyric acid derivative when a specific intermediate logP window is required for solubility or permeability optimization.
| Evidence Dimension | LogP (partition coefficient, computed/experimental) |
|---|---|
| Target Compound Data | XLogP3: 2.7 (PubChem); LogP: 3.45 (Chemsrc) |
| Comparator Or Baseline | Propionic acid analog: LogP 3.06 (Chemsrc); D-Valine analog: LogP 3.70 (Chemsrc) |
| Quantified Difference | ΔLogP relative to propionic acid analog: ~+0.39 (Chemsrc); ΔLogP relative to valine analog: ~-0.25 (Chemsrc) |
| Conditions | Computed values from PubChem XLogP3 (2024.11.20 release) and Chemsrc (data retrieved 2024). |
Why This Matters
Lipophilicity directly influences aqueous solubility, membrane permeability, and reverse-phase chromatographic retention, making it a critical selection parameter when designing synthetic routes or screening libraries for bioactivity.
- [1] PubChem CID 3125910. 2-(Naphthalene-2-sulfonylamino)butyric acid. XLogP3-AA: 2.7. https://pubchem.ncbi.nlm.nih.gov/compound/3125910 View Source
